2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a pyrazolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the ethyl group: The pyrazole derivative is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the acetamide moiety: The resulting intermediate is then reacted with 3-methoxyphenylacetic acid or its derivative in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.
Substitution: The phenyl and pyrazolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide.
Reduction: Formation of 2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)ethanamide: Similar structure but with an ethanamide moiety.
2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
2-(3-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-19-9-5-6-16(12-19)13-20(24)21-10-11-23-15-18(14-22-23)17-7-3-2-4-8-17/h2-9,12,14-15H,10-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLQQZMWLCNEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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